molecular formula C25H26N2O2 B4558196 N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide

N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide

Cat. No.: B4558196
M. Wt: 386.5 g/mol
InChI Key: OAOBXRJITROXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide is a useful research compound. Its molecular formula is C25H26N2O2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.199428076 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide derivatives exhibit promising applications in colorimetric sensing. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcased their ability to undergo a drastic color transition in response to fluoride anions in solution. This transformation, visible to the naked eye, is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, making these compounds valuable for detecting fluoride anions in environmental and biological samples (Younes et al., 2020).

Antibacterial Activity

Another significant application is in the development of antibacterial agents. Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, synthesized using N-benzyl-2-cyanoacetamide, demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro. This research underscores the potential of this compound derivatives in creating new, effective antibacterial treatments (Pouramiri et al., 2017).

Anticancer Activity

The exploration of anticancer applications is also a critical research area for these compounds. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives containing this compound structures have shown potent cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents (Ravichandiran et al., 2019).

Histone Deacetylation Inhibition

This compound derivatives have been studied for their role in modulating histone acetylation, particularly in cancer therapy. CI-994, a known compound within this class, has been identified as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in cells. This mechanism is crucial for understanding the antitumor activity of these compounds and developing new therapeutic strategies (Kraker et al., 2003).

Butyrylcholinesterase Inhibition

Research into benzamide derivatives, including those related to this compound, has uncovered their potential as selective butyrylcholinesterase inhibitors. This activity suggests applications in treating diseases associated with cholinesterase imbalance, such as Alzheimer's disease. The synthesized compounds showed significant inhibitory activity without being cytotoxic, offering a promising avenue for therapeutic development (Wajid et al., 2019).

Properties

IUPAC Name

N-cyclohexyl-4-[(2-naphthalen-1-ylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24(17-20-9-6-8-18-7-4-5-12-23(18)20)26-22-15-13-19(14-16-22)25(29)27-21-10-2-1-3-11-21/h4-9,12-16,21H,1-3,10-11,17H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOBXRJITROXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.